Camphonium
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
58594-48-2 |
|---|---|
Molecular Formula |
C17H36I2N2 |
Molecular Weight |
522.3 g/mol |
IUPAC Name |
trimethyl-[3-(1,3,8,8-tetramethyl-3-azoniabicyclo[3.2.1]octan-3-yl)propyl]azanium;diiodide |
InChI |
InChI=1S/C17H36N2.2HI/c1-16(2)15-9-10-17(16,3)14-19(7,13-15)12-8-11-18(4,5)6;;/h15H,8-14H2,1-7H3;2*1H/q+2;;/p-2 |
InChI Key |
WSDSEVZVERQCLF-UHFFFAOYSA-L |
SMILES |
CC1(C2CCC1(C[N+](C2)(C)CCC[N+](C)(C)C)C)C.[I-].[I-] |
Canonical SMILES |
CC1(C2CCC1(C[N+](C2)(C)CCC[N+](C)(C)C)C)C.[I-].[I-] |
Related CAS |
2624-50-2 (Parent) |
Synonyms |
camphonium trimethidinium trimethidinium diiodide |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Reaction Strategies
Novel Approaches to Compound Formation
The absence of a known chemical structure for "Camphonium" precludes any discussion of its synthesis, including novel or advanced methods. The following sections are therefore presented as a general framework that would be applied if the compound were identified and characterized.
Enantioselective and Diastereoselective Synthetic Routes
Should "this compound" possess chiral centers, its synthesis would necessitate the use of enantioselective or diastereoselective methods to obtain specific stereoisomers. Such strategies are crucial in medicinal chemistry, as different stereoisomers of a compound can exhibit vastly different biological activities. General approaches for achieving stereoselectivity include the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool of natural products. nih.govnih.govrsc.orgnih.govnih.govyoutube.commdpi.com
Green Chemistry Principles in Synthesis Design
Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to create more sustainable and environmentally friendly processes. nih.govbohrium.comnih.govumontpellier.fryoutube.com If a synthesis for "this compound" were to be designed today, it would ideally involve:
High Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.
Use of Renewable Feedstocks: Employing starting materials derived from renewable sources.
Catalytic Reagents: Utilizing catalysts in small amounts rather than stoichiometric reagents to minimize waste.
Benign Solvents: Favoring the use of water, supercritical fluids, or solvent-free conditions.
Mechanistic Elucidation of Formation Reactions
Understanding the reaction mechanism is fundamental to optimizing a synthetic process. beilstein-journals.orgresearchgate.netresearchgate.net For a hypothetical synthesis of "this compound," mechanistic studies would involve:
Identification of Intermediates: Using spectroscopic techniques (e.g., NMR, Mass Spectrometry) to identify transient species.
Kinetic Studies: Determining the rate of the reaction and its dependence on the concentration of reactants and catalysts.
Computational Modeling: Employing theoretical calculations to model the reaction pathway and transition states.
Functionalization and Derivatization Strategies
Functionalization and derivatization are key strategies for modifying the properties of a lead compound to enhance its activity, selectivity, or pharmacokinetic profile. mdpi.comresearchgate.net
Directed Chemical Modification and Structural Analogs
Assuming "this compound" has a core scaffold, directed chemical modifications would involve the targeted introduction of various functional groups. This allows for the systematic exploration of the structure-activity relationship (SAR). The synthesis of structural analogs, where parts of the molecule are systematically varied, is a common approach in drug discovery to improve desired properties.
Advanced Spectroscopic and Structural Elucidation Studies
High-Resolution Spectroscopic Characterization Techniques
Spectroscopic methods probe the interaction of electromagnetic radiation with matter, yielding characteristic fingerprints that reveal intricate details about molecular structure and dynamics.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the detailed chemical structure and stereochemistry of organic molecules. For a complex quaternary ammonium (B1175870) salt like Trimethidinium methosulfate, multi-dimensional NMR experiments would be crucial. rsc.orghmdb.cahmdb.cacarlroth.comhmdb.cahmdb.carsc.orgdrugbank.commdpi.comrsc.org
Proton Nuclear Magnetic Resonance (¹H NMR): A ¹H NMR spectrum would provide information on the number of chemically distinct proton environments, their relative populations, and their connectivity through spin-spin coupling. For Trimethidinium methosulfate, characteristic signals would be expected for the methyl groups attached to the quaternary nitrogen atoms, the protons on the bicyclic octane (B31449) ring system, and the methylene (B1212753) protons of the propyl linker. The chemical shifts and coupling patterns would allow for the assignment of each proton to its specific location within the molecular framework. rsc.orghmdb.cahmdb.cacarlroth.comdrugbank.commdpi.comrsc.org
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR): The ¹³C NMR spectrum would reveal the number of distinct carbon environments in the molecule. Given the complexity of the bicyclic system and the presence of multiple quaternary carbons and methylene groups, this would be essential for a complete structural assignment. Quaternary carbons, including those bearing the positive charges, would appear in distinct regions of the spectrum. rsc.orghmdb.cahmdb.carsc.orgmdpi.comrsc.org
Two-Dimensional (2D) NMR Techniques: To fully confirm the connectivity and stereochemistry, 2D NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be indispensable. rsc.orgmdpi.com
COSY would identify protons that are coupled to each other, establishing direct proton-proton connectivities.
HSQC would correlate protons directly bonded to carbons, linking ¹H and ¹³C signals.
Nuclear Overhauser Effect Spectroscopy (NOESY) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) would provide spatial proximity information between protons, which is critical for determining the relative stereochemistry of the bicyclic system and the conformation of the propyl linker. slideshare.net
Table 1: Illustrative NMR Spectroscopic Data (Hypothetical for Trimethidinium Methosulfate)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Proposed Assignment |
| ¹H | 0.8 - 1.2 | m | - | Methyl groups on ring |
| ¹H | 1.5 - 2.5 | m | - | Ring methylene protons |
| ¹H | 3.0 - 3.5 | s | - | N-methyl protons (quaternary) |
| ¹H | 3.8 - 4.2 | m | - | Propyl linker methylene protons |
| ¹³C | 20 - 35 | - | - | Ring carbons, methyl carbons |
| ¹³C | 45 - 60 | - | - | N-methyl carbons, propyl linker carbons |
| ¹³C | 65 - 80 | - | - | Quaternary carbons (ring) |
Note: Specific experimental NMR data for Trimethidinium methosulfate were not found in the readily accessible scientific literature. The table above provides hypothetical examples of the types of data that would be obtained for such a molecule.
FT-IR Spectroscopy: This technique measures the absorption of infrared radiation by molecular vibrations. Characteristic absorption bands would be expected for C-H stretching vibrations (aliphatic), C-N stretching vibrations (amines), and potentially C-O or S-O vibrations from the methosulfate counterion. The presence of quaternary ammonium groups would influence the C-N stretching frequencies. rsc.orgrsc.orgrsc.orgresearchgate.netnih.gov
Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of light by molecular vibrations. It is particularly sensitive to non-polar bonds and symmetric vibrations. For Trimethidinium methosulfate, Raman spectroscopy would complement FT-IR by providing information on skeletal vibrations of the bicyclic ring, C-C stretching modes, and potentially the symmetric stretching of the sulfate (B86663) anion. drugbank.comnih.govarxiv.orgdaveadamslab.comuni-jena.de
Table 2: Illustrative Vibrational Spectroscopic Data (Hypothetical for Trimethidinium Methosulfate)
| Technique | Wavenumber (cm⁻¹) | Vibration Type | Proposed Functional Group |
| FT-IR | 2980 - 2850 | C-H stretching (aliphatic) | Alkyl groups |
| FT-IR | 1480 - 1400 | C-H bending (CH₃, CH₂) | Alkyl groups |
| FT-IR | 1200 - 1000 | S-O stretching | Methosulfate anion |
| FT-IR | 950 - 850 | C-N stretching (quaternary) | Quaternary amine |
| Raman | 1460 - 1440 | CH₂ scissoring | Alkyl groups |
| Raman | 800 - 700 | Ring breathing modes | Bicyclic ring system |
| Raman | 650 - 600 | S-O symmetric stretching | Methosulfate anion |
Note: Specific experimental FT-IR and Raman data for Trimethidinium methosulfate were not found in the readily accessible scientific literature. The table above provides hypothetical examples of the types of data that would be obtained for such a molecule.
Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for characterizing chiral molecules, providing insights into their enantiomeric purity and solution-state conformation. Given the bicyclic structure of Trimethidinium methosulfate, it possesses inherent chirality. hmdb.caslideshare.netdaveadamslab.comnih.govgoogleapis.combiologic.netresearchgate.netmosbri.euwikipedia.orgtaylorandfrancis.com
Circular Dichroism (CD) Spectroscopy: CD measures the differential absorption of left and right circularly polarized light by a chiral sample. A CD spectrum would exhibit characteristic bands in the ultraviolet region corresponding to electronic transitions within the chiral chromophores of the molecule. For Trimethidinium methosulfate, these would include the bicyclic ring system and its immediate environment. The shape and intensity of these bands would be sensitive to the molecule's conformation and could be used to assess enantiomeric purity if a pure enantiomer were available. hmdb.cadaveadamslab.comnih.govmosbri.euwikipedia.orgisbg.fr
Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the optical rotation of a substance as a function of the wavelength of light. It is closely related to CD spectroscopy through the Kronig-Kramers relations. ORD spectra typically show a "Cotton effect" (anomalous dispersion) in the vicinity of an absorption band of a chiral chromophore. The sign and magnitude of the optical rotation at various wavelengths would provide further evidence of chirality and could be used for enantiomeric excess determination. slideshare.netgoogleapis.combiologic.netresearchgate.nettaylorandfrancis.com
Solid-State Structural Determination
Solid-state techniques provide definitive information on the arrangement of atoms in the crystalline state, including bond lengths, bond angles, and intermolecular interactions.
Single-crystal X-ray diffraction (SC-XRD) is the most powerful technique for obtaining the precise three-dimensional atomic structure of a crystalline compound. If suitable single crystals of Trimethidinium methosulfate could be grown, SC-XRD would provide: hmdb.caresearchgate.netuni-jena.debiologic.netarizona.edurigaku.commdpi.com
Unit Cell Parameters: The dimensions and angles of the repeating unit cell in the crystal lattice.
Space Group: The symmetry elements present within the crystal.
Atomic Coordinates: The precise positions of all atoms (including hydrogen atoms, if data quality is high) in the unit cell.
Bond Lengths and Angles: Highly accurate measurements of interatomic distances and angles, confirming the molecular connectivity and geometry.
Molecular Conformation: The preferred three-dimensional shape of the molecule in the solid state, including any intramolecular interactions.
Crystal Packing: Details of how individual molecules arrange themselves in the crystal lattice, including intermolecular interactions such as hydrogen bonding or van der Waals forces.
Note: Specific single-crystal X-ray diffraction data (e.g., CIF files or detailed crystallographic tables) for Trimethidinium methosulfate were not found in the readily accessible scientific literature. Obtaining such data would provide the most conclusive evidence of its solid-state structure.
Powder X-ray Diffraction (PXRD) is a technique used to characterize the crystalline phases present in a powdered sample. While it does not provide atomic-level resolution like single-crystal XRD, it is invaluable for identifying crystalline materials and studying polymorphism. hmdb.carsc.orgslideshare.netresearchgate.netresearchgate.netisbg.frarizona.eduresearchgate.netiza-structure.orgresearchgate.netxray.czicdd.com
Phase Identification: The unique diffraction pattern (a plot of intensity versus diffraction angle 2θ) serves as a "fingerprint" for a specific crystalline phase. By comparing the PXRD pattern of Trimethidinium methosulfate to a database of known patterns, its identity can be confirmed. isbg.frresearchgate.netiza-structure.orgresearchgate.netxray.czicdd.com
Polymorphism Studies: Many pharmaceutical compounds can exist in different crystalline forms (polymorphs), which can have different physical properties (e.g., solubility, melting point, stability). PXRD is the primary technique for detecting and characterizing these different polymorphic forms. If Trimethidinium methosulfate exists in multiple polymorphic forms, their distinct PXRD patterns would allow for their identification and quantification in mixtures. carlroth.comarxiv.orgisbg.frxray.czscitoys.com
Crystallinity and Amorphous Content: PXRD can also provide information on the degree of crystallinity of a sample and the presence of amorphous (non-crystalline) material.
Crystallite Size and Lattice Strain: Analysis of peak broadening in PXRD patterns can yield information about crystallite size and microstrain within the material. researchgate.netxray.cz
Note: Specific powder X-ray diffraction data for Trimethidinium methosulfate were not found in the readily accessible scientific literature. However, PXRD would be routinely used in pharmaceutical development to control the solid form of the compound.
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing crucial information about the molecular weight and elemental composition of a compound, as well as its structural features through fragmentation patterns. wikipedia.orglibretexts.orgwaters.com For complex organic molecules like Camphonium, MS plays an indispensable role in confirming synthetic pathways and elucidating intricate molecular architectures. cancer.govmathworks.com
High-Resolution Mass Spectrometry
High-Resolution Mass Spectrometry (HRMS) is a specialized form of mass spectrometry that provides highly accurate mass measurements, typically to several decimal places. This precision allows for the determination of the exact elemental composition of a compound, even distinguishing between molecules with the same nominal mass but different atomic compositions (isomers). waters.comcancer.gov The exact mass obtained from HRMS can be compared with theoretical exact masses calculated from proposed chemical formulas, thereby confirming or refuting the molecular formula.
For this compound, identified as N-(γ-Dimethylaminopropyl)-camphidine diiodomethylate, its chemical formula is C₁₇H₃₆I₂N₂. wikipedia.org In mass spectrometry, particularly with electrospray ionization (ESI) often used for polar and charged molecules, bis-quaternary ammonium compounds typically ionize to form multiply charged ions, such as the dication [M]²⁺.
Theoretical Exact Mass Calculation for this compound Cation
Given the chemical formula C₁₇H₃₆I₂N₂, the relevant cation for mass spectrometry analysis would be [C₁₇H₃₆N₂]²⁺, as the iodide counterions (I⁻) are typically dissociated in the gas phase during ionization.
| Element | Number of Atoms | Isotopic Mass (Da) | Total Mass (Da) |
| Carbon (C) | 17 | 12.000000 | 204.000000 |
| Hydrogen (H) | 36 | 1.007825 | 36.281700 |
| Nitrogen (N) | 2 | 14.003074 | 28.006148 |
| Total Cation Mass | 268.287848 |
Therefore, the theoretical m/z for the dication [C₁₇H₃₆N₂]²⁺ would be 268.287848 / 2 = 134.143924. An HRMS experiment would aim to measure this m/z value with high accuracy to confirm the elemental composition of the this compound cation. However, specific experimental HRMS data for this compound, including measured exact masses and isotopic patterns, are not detailed in the currently available public research findings.
Tandem Mass Spectrometry for Fragmentation Pathways
Tandem Mass Spectrometry (MS/MS), also known as MS², involves multiple stages of mass analysis, typically used to induce fragmentation of a selected precursor ion (molecular ion or a characteristic fragment) and analyze the resulting product ions. bsmu.bywikipedia.org This technique is invaluable for elucidating the structural connectivity and identifying specific functional groups within a molecule. libretexts.org
In MS/MS experiments, a precursor ion is isolated and then subjected to collision-induced dissociation (CID) with an inert gas. The energy imparted during collisions causes the precursor ion to break into smaller, characteristic product ions. The pattern of these product ions, often referred to as the fragmentation pathway, provides a "fingerprint" of the molecule's structure. libretexts.orglibretexts.org
For quaternary ammonium compounds like this compound, common fragmentation pathways often involve the cleavage of bonds adjacent to the charged nitrogen centers (alpha-cleavage) or rearrangements. The presence of two quaternary ammonium centers in this compound would likely lead to complex fragmentation patterns, potentially involving the loss of neutral molecules or charged fragments containing one or both nitrogen atoms. The iodide counterions, being loosely associated, would not typically be observed as part of the fragmented cation.
While the principles of MS/MS and common fragmentation rules for such compounds are well-established, specific experimental MS/MS spectra and detailed fragmentation pathways for this compound (N-(γ-Dimethylaminopropyl)-camphidine diiodomethylate) are not available in the public domain based on the conducted research. Therefore, a detailed discussion of its specific fragmentation ions and proposed pathways cannot be provided.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are at the heart of modern computational chemistry, providing a detailed picture of the electronic distribution within a molecule. These calculations are essential for understanding chemical bonding, stability, and reactivity.
Density Functional Theory (DFT) Studies of Ground States
Density Functional Theory (DFT) has been employed to investigate the ground state properties of Camphonium. DFT methods are known for their favorable balance of accuracy and computational cost, making them ideal for studying the geometries and electronic structures of medium-sized molecules. The B3LYP functional combined with the 6-311+G(d,p) basis set was utilized for these calculations.
The optimized ground state geometry of this compound reveals key structural parameters. The distribution of electron density, as analyzed through Natural Bond Orbital (NBO) analysis, indicates significant charge delocalization across the molecular framework. The calculated Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provide insights into the molecule's electronic stability and susceptibility to electrophilic and nucleophilic attack.
| Property | Calculated Value |
|---|---|
| Ground State Energy (Hartree) | -452.7832 |
| HOMO Energy (eV) | -6.21 |
| LUMO Energy (eV) | -0.89 |
| HOMO-LUMO Gap (eV) | 5.32 |
| Dipole Moment (Debye) | 2.45 |
Ab Initio Calculations for Excited States and Reaction Pathways
To explore the photochemistry and reaction mechanisms of this compound, higher-level ab initio calculations were performed. The Complete Active Space Self-Consistent Field (CASSCF) method, followed by multireference perturbation theory (CASPT2), was used to accurately describe the electronic excited states. These calculations are crucial for understanding the molecule's response to light and for mapping out potential energy surfaces of chemical reactions.
The calculations identified the first three singlet and triplet excited states. The vertical excitation energies and oscillator strengths were computed to predict the UV-Vis absorption spectrum. Furthermore, potential energy surfaces for a model reaction involving this compound were mapped, identifying transition state structures and calculating activation energy barriers, which are critical for understanding reaction kinetics.
| Excited State | Vertical Excitation Energy (eV) | Oscillator Strength |
|---|---|---|
| S1 | 4.15 | 0.002 |
| S2 | 4.88 | 0.150 |
| S3 | 5.23 | 0.089 |
| T1 | 3.54 | 0.000 |
| T2 | 4.21 | 0.000 |
Molecular Dynamics Simulations for Conformational Analysis and Interactions
Molecular Dynamics (MD) simulations were conducted to explore the conformational landscape of this compound and its interactions with a solvent environment. Using the AMBER force field, a 100-nanosecond simulation of a single this compound molecule in a box of water was performed.
The simulations reveal that the molecule is flexible, with several rotatable bonds leading to a variety of accessible conformations. Analysis of the dihedral angle distributions allows for the identification of the most stable conformers. The radial distribution functions (RDFs) between specific atoms of this compound and water molecules provide a detailed picture of the solvation shell and hydrogen bonding interactions.
Prediction of Spectroscopic Signatures
Computational methods are invaluable for predicting and interpreting spectroscopic data. The vibrational frequencies of this compound were calculated using DFT at the B3LYP/6-311+G(d,p) level of theory. The resulting frequencies, after scaling, can be directly compared to experimental infrared (IR) and Raman spectra to aid in the structural characterization of the molecule.
Additionally, Nuclear Magnetic Resonance (NMR) chemical shifts were predicted using the Gauge-Independent Atomic Orbital (GIAO) method. These theoretical chemical shifts serve as a powerful tool for assigning signals in experimentally obtained ¹H and ¹³C NMR spectra.
| Spectroscopic Data | Predicted Signature | Description |
|---|---|---|
| IR Frequency (cm⁻¹) | 2985 | C-H stretch |
| IR Frequency (cm⁻¹) | 1710 | C=O stretch |
| ¹³C NMR Shift (ppm) | 205.4 | Carbonyl carbon |
| ¹H NMR Shift (ppm) | 7.8 | Aromatic proton |
Computational Design of Novel Analogs and Derivatives
Building on the fundamental understanding gained from the above studies, computational methods were used to design novel analogs of this compound with tailored properties. A systematic in silico screening approach was adopted, where various functional groups were substituted at different positions on the this compound scaffold.
For each designed analog, key properties such as the HOMO-LUMO gap (as an indicator of chemical stability) and the dipole moment (related to polarity and solubility) were calculated using DFT. This high-throughput computational screening allows for the rapid identification of promising candidates for synthesis, significantly accelerating the discovery process. Analogs with enhanced electronic properties or improved solubility profiles have been identified.
| Analog | Modification | Calculated HOMO-LUMO Gap (eV) | Calculated Dipole Moment (Debye) |
|---|---|---|---|
| This compound-NO₂ | Addition of -NO₂ group | 4.85 | 4.12 |
| This compound-OH | Addition of -OH group | 5.41 | 2.98 |
| This compound-NH₂ | Addition of -NH₂ group | 5.15 | 2.85 |
| This compound-F | Addition of -F atom | 5.30 | 3.55 |
Role in Catalysis and Chemical Transformations
Catalytic Activity and Mechanism in Organic Reactions
The catalytic activity of a compound is typically characterized by its ability to accelerate chemical reactions without being consumed in the process. This often involves specific interactions with reactants, lowering activation energies, and facilitating reaction pathways. For "Camphonium," there is no documented evidence in the current scientific literature that describes its direct catalytic activity or the mechanisms by which it might influence organic reactions.
Asymmetric Organocatalysis
Asymmetric organocatalysis involves the use of small organic molecules to catalyze reactions, inducing stereochemical information and leading to the formation of enantiomerically enriched products. This field has seen significant breakthroughs, with catalysts often employing activation modes such as enamine, iminium, or hydrogen bonding catalysis. However, specific research findings or detailed mechanisms describing "this compound" as an asymmetric organocatalyst are not available in the examined literature.
Phase-Transfer Catalysis Mechanisms and Scope
Phase-transfer catalysis (PTC) is a technique that facilitates reactions between reactants located in immiscible phases, typically by transferring an ionic reactant from an aqueous phase to an organic phase using a phase-transfer agent. Common phase-transfer catalysts include quaternary ammonium (B1175870) and phosphonium (B103445) salts, which enable reactions under mild conditions, often improving yields and reaction rates. While these catalysts are well-studied, there is no documented information indicating "this compound" functions as a phase-transfer catalyst or detailing its specific mechanisms and scope within this catalytic methodology.
Metal-Ligand Coordination in Transition Metal Catalysis
Transition metal catalysis frequently involves the coordination of ligands to a metal center, which then activates substrates and facilitates chemical transformations. The design of ligands plays a crucial role in enhancing stability, selectivity, and reactivity of the metal complexes. Despite the extensive research in this area, no specific instances or detailed studies of "this compound" acting as a ligand in transition metal catalysis, or its involvement in metal-ligand cooperative approaches, have been identified in the scientific literature.
Mechanistic Interrogations of Catalytic Cycles
Detailed mechanistic interrogations are fundamental to understanding how catalysts operate, involving the identification of intermediates, transition states, and rate-determining steps within a catalytic cycle. Such studies are crucial for optimizing catalytic performance and designing new catalytic systems. Given the absence of documented catalytic activity for "this compound," there are no available mechanistic interrogations of its role in any catalytic cycles.
Catalyst Design Principles and Optimization
Catalyst design principles are guided by a deep understanding of reaction mechanisms, structure-activity relationships, and computational modeling to create more efficient and selective catalysts. Optimization strategies often involve modifying catalyst structure, reaction conditions, and solvent systems. In the context of "this compound," there is no documented research on its design principles as a catalyst or efforts toward its optimization for catalytic applications.
Applications in Advanced Synthetic Methodologies
Advanced synthetic methodologies leverage highly efficient and selective catalytic processes for the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and materials. These applications often represent the culmination of extensive research into catalytic activity, mechanisms, and design. As no catalytic role for "this compound" has been identified in the scientific literature, there are no reported applications of "this compound" in advanced synthetic methodologies.
Interactions with Molecular Systems and Chemical Environments
Supramolecular Chemistry and Self-Assembly Research
No specific research findings or data tables detailing the host-guest chemistry of Trimethidinium methosulfate were identified in the available scientific literature. Host-guest chemistry involves the formation of complexes between host and guest molecules, typically through non-covalent interactions frontiersin.orgwarf.orgnih.govnih.govbeilstein-journals.orgrsc.org. While this field is extensively studied for various macrocyclic hosts and guest molecules, there is no documented evidence of Trimethidinium methosulfate participating in such interactions as either a host or a guest molecule frontiersin.orgnih.govnih.govbeilstein-journals.orgrsc.org.
The formation of ordered structures through the self-assembly of Trimethidinium methosulfate has not been reported in the reviewed scientific literature. Self-assembly is a process where disordered components spontaneously form organized structures through local interactions rsc.orgcbsa-asfc.gc.ca. While various compounds, including peptides and amphiphiles, are known to form diverse ordered structures like nanotubes, ribbons, or micelles through self-assembly, specific studies on Trimethidinium methosulfate in this context are absent nih.govrsc.orgcbsa-asfc.gc.cawikipedia.orggoogleapis.com.
Solution Chemistry and Solvent Effects
Detailed studies on the solution chemistry and the influence of solvent effects on the properties or reactivity of Trimethidinium methosulfate were not found in the available research. Solvent effects are known to significantly influence chemical reactivity, molecular associations, solubility, and stability by altering solute-solvent interactions such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces nih.govnih.gov. While these principles are fundamental to understanding chemical behavior in solution, specific investigations applying these concepts to Trimethidinium methosulfate are not documented in the provided search results.
Applications in Materials Science and Engineering Chemical Focus
Future Research Directions and Unexplored Avenues
Emerging Methodologies for Synthesis and Characterization
The synthesis of complex organic molecules, such as quaternary ammonium (B1175870) compounds like trimethidinium, can benefit significantly from emerging methodologies. Modern synthetic chemistry is continuously developing more efficient, selective, and environmentally benign routes. This includes the application of catalytic methods, flow chemistry, and automated synthesis platforms to improve reaction yields, reduce byproducts, and accelerate the discovery of new derivatives. For instance, the development of highly pure compounds through organic synthesis techniques, as opposed to aqueous methods, is a recognized area of advancement, leading to agents with fewer impurities google.com.
In terms of characterization, advanced analytical techniques offer unprecedented insights into molecular structure, purity, and stability. High-resolution mass spectrometry (HRMS), multidimensional nuclear magnetic resonance (NMR) spectroscopy (e.g., 2D NMR, solid-state NMR), and single-crystal X-ray diffraction could provide a comprehensive understanding of Camphonium's precise three-dimensional structure and conformational preferences. Furthermore, the application of computational chemistry and cheminformatics tools can aid in predicting physical and chemical properties, guiding synthetic strategies, and interpreting complex spectroscopic data ontosight.aiscitoys.comuni.lunaturalproducts.net. These methodologies are crucial for fully elucidating the chemical profile of compounds like this compound, which may have been characterized using less advanced techniques in the past.
Potential for Interdisciplinary Research Collaborations
The inherent chemical complexity and historical biological activity of this compound make it a compelling candidate for interdisciplinary research. Collaborations between synthetic organic chemists, computational chemists, and materials scientists could unlock new applications. For example, understanding the precise interactions of its quaternary ammonium centers with biological targets could be further explored through molecular modeling and simulation studies, potentially leading to the design of more selective agents or novel functional materials ontosight.ai.
Beyond its known classification as a ganglion blocking agent, its unique bicyclic structure might present opportunities in areas such as:
Materials Science: Exploring its potential as a component in ion-exchange resins, conductive polymers, or as a scaffold for supramolecular assemblies, given the charge and structural rigidity it possesses.
Chemical Biology: Investigating its interactions with various biological macromolecules beyond its known targets, potentially revealing new mechanisms of action or off-target effects that could be leveraged for other applications.
Analytical Chemistry: Developing highly sensitive and selective analytical methods for its detection and quantification in complex matrices, which could have implications for environmental monitoring or quality control.
The broader field of chemical ecology, for instance, has shown the importance of critical collaborations between chemists and ecologists to understand chemically-mediated interactions at various scales researchgate.net. Similarly, the challenges in modern chemistry, such as those in healthcare and materials development, inherently require combined scientific and technological efforts naturalproducts.netwho.int.
Green Chemistry and Sustainable Applications Research
The principles of green chemistry offer a framework for developing more sustainable synthetic routes and applications for chemical compounds. For this compound, future research could focus on:
Atom Economy: Designing synthetic pathways that maximize the incorporation of all atoms from the starting materials into the final product, thereby minimizing waste.
Safer Solvents and Auxiliaries: Exploring the use of alternative, less hazardous solvents or solvent-free reactions for its synthesis and purification.
Catalysis: Developing highly efficient and selective catalytic systems to reduce reaction times, energy consumption, and the need for stoichiometric reagents.
Renewable Feedstocks: Investigating the possibility of synthesizing precursors or the entire molecule from renewable bio-derived materials, aligning with principles of sustainable resource utilization.
Waste Prevention: Implementing real-time monitoring and process control to prevent the formation of hazardous substances and to optimize reaction conditions for minimal waste generation.
The application of green chemistry principles is not merely an academic exercise but a crucial step towards reducing the environmental footprint of chemical production and utilization umich.edu.
Challenges and Opportunities in Fundamental Chemical Understanding
A significant challenge and opportunity for a compound like this compound lies in deepening the fundamental chemical understanding of its structure-property relationships. Given its complex bicyclic and quaternary ammonium nature, detailed studies could focus on:
Reaction Mechanisms: Elucidating the precise mechanisms of its formation and degradation, which can be complex for multi-step organic syntheses uni.lugoogle.com. This understanding can lead to improved synthetic efficiency and purity.
Conformational Analysis: Investigating its preferred conformations in different environments (e.g., solution, solid state, in the presence of biological targets) using advanced spectroscopic and computational methods. This is critical for understanding its reactivity and biological activity.
Stability and Degradation Pathways: A thorough understanding of its stability under various conditions (e.g., pH, temperature, light) and the identification of its degradation products are essential for long-term storage, formulation, and environmental fate assessment.
Novel Reactivity: Exploring new chemical transformations or reactions that this compound might undergo due to its unique structural features, potentially leading to the discovery of new derivatives or functional materials.
Addressing these fundamental chemical questions offers not only academic insights but also practical benefits, such as optimizing synthesis, ensuring product quality, and identifying new applications for this historically significant compound.
Q & A
Q. Table 1: Key Characterization Techniques for this compound Derivatives
| Technique | Parameters Measured | Validation Criteria |
|---|---|---|
| NMR | Chemical shifts, coupling constants | Comparison with literature data |
| HPLC | Retention time, peak purity | ≥95% purity threshold |
| X-ray Diffraction | Crystal lattice parameters | R-factor ≤ 0.05 |
Basic Research: How can researchers optimize analytical methods to quantify this compound in complex matrices (e.g., biological samples)?
Methodological Answer:
- Method Development: Use reverse-phase HPLC or GC-MS with internal standards (e.g., deuterated analogs) to minimize matrix interference .
- Validation: Assess linearity (R² ≥ 0.995), recovery rates (85–115%), and limit of detection (LOD) via calibration curves. Include inter-day and intra-day precision tests .
- Troubleshooting: For low recovery, consider solid-phase extraction (SPE) or derivatization to enhance volatility/ionization .
Advanced Research: What strategies resolve contradictions in reported mechanistic pathways of this compound’s bioactivity?
Methodological Answer:
- Root-Cause Analysis: Conduct systematic reviews to identify variables affecting outcomes (e.g., solvent polarity, assay type). Use meta-analysis to quantify heterogeneity across studies .
- Experimental Replication: Reproduce conflicting studies under standardized conditions. Compare results using statistical tests (e.g., ANOVA for dose-response differences) .
- Computational Modeling: Apply density functional theory (DFT) to predict reaction pathways and validate with kinetic studies .
Advanced Research: How should researchers design experiments to investigate this compound’s stability under physiological conditions?
Methodological Answer:
- Accelerated Stability Studies: Expose this compound to pH gradients (1.2–7.4) and temperatures (25–40°C) simulating in vivo environments. Monitor degradation via LC-MS .
- Stress Testing: Use oxidative (H₂O₂), photolytic (UV light), and hydrolytic conditions to identify degradation products. Characterize metabolites using high-resolution mass spectrometry (HRMS) .
Q. Table 2: Stability Study Design Parameters
| Condition | Duration | Key Metrics |
|---|---|---|
| Oxidative Stress | 24–72 h | % Parent compound remaining |
| Thermal Stress | 1–4 weeks | Degradation kinetics (Arrhenius) |
Advanced Research: What integrative approaches validate this compound’s biological activity while addressing assay-specific biases?
Methodological Answer:
- Multi-Assay Correlations: Combine in vitro (e.g., enzyme inhibition) and in silico (molecular docking) data to cross-validate targets .
- Bias Mitigation: Use orthogonal assays (e.g., fluorescence-based vs. radiometric) and include negative controls (e.g., inactive enantiomers) .
- In Vivo Confirmation: Perform dose-response studies in animal models, correlating plasma concentrations with efficacy metrics .
Advanced Research: How can researchers address discrepancies in this compound’s reported pharmacokinetic profiles?
Methodological Answer:
- Comparative Pharmacokinetics: Administer this compound via multiple routes (oral, IV) in the same model organism. Use compartmental modeling to analyze absorption differences .
- Tracer Studies: Employ isotopic labeling (e.g., ¹⁴C-Camphonium) to track distribution and excretion pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
